5'-Fluorospiro[cyclopropane-1,3'-indoline]
Overview
Description
5’-Fluorospiro[cyclopropane-1,3’-indoline] is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a fluorine atom attached at the 5’ position. The presence of the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the spirocyclization of indole derivatives, which can be achieved through various synthetic routes. For instance, the reaction of indole with cyclopropane derivatives under specific conditions can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 5’-Fluorospiro[cyclopropane-1,3’-indoline] may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient production. The use of continuous flow reactors and other modern techniques can further enhance the scalability and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure and the presence of the fluorine atom influence the reactivity of the compound, making it suitable for specific transformations .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide, resulting in the substitution of the fluorine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions can produce spirocyclic amines or hydrocarbons .
Scientific Research Applications
5’-Fluorospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, 5’-Fluorospiro[cyclopropane-1,3’-indoline] is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the fluorine atom contribute to its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic framework but differ in the attached functional groups and overall structure.
Spiro[cyclopropane-1,9’-fluorene]: This compound also features a spirocyclic structure with a cyclopropane ring fused to a fluorene moiety.
Spiro[cyclopropane-1,3’-indolin]-2’-one: A closely related compound with a similar spirocyclic framework but differing in the position and nature of substituents.
Uniqueness
5’-Fluorospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and physical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFDQUZANMKTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705383 | |
Record name | 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913179-36-9 | |
Record name | 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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